molecular formula C11H18N4 B12994572 2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

Cat. No.: B12994572
M. Wt: 206.29 g/mol
InChI Key: NYWWSLKDFPMJER-UHFFFAOYSA-N
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Description

2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is a heterocyclic compound that features a piperazine ring attached to a pyrrolo[1,2-b]pyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of a piperazine derivative with a suitable pyrrolo[1,2-b]pyrazole precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free conditions or aqueous media, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups .

Scientific Research Applications

2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-ylmethyl)phenylmethanol
  • 4-Methyl-piperazin-2-yl-methanol
  • Piperidin-4-yl (2-thienyl)methanol

Uniqueness

2-(Piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

2-(piperazin-1-ylmethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C11H18N4/c1-2-11-8-10(13-15(11)5-1)9-14-6-3-12-4-7-14/h8,12H,1-7,9H2

InChI Key

NYWWSLKDFPMJER-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=NN2C1)CN3CCNCC3

Origin of Product

United States

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